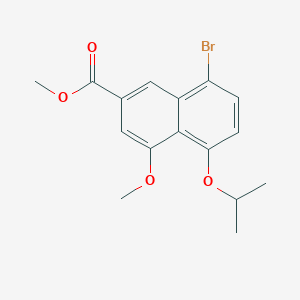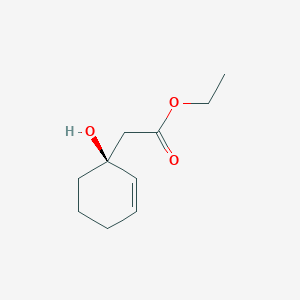
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is an organic compound with a complex structure that includes a six-membered ring, an ester group, a hydroxyl group, and a tertiary alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- typically involves the esterification of 2-Cyclohexene-1-acetic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of heterogeneous catalysts, such as Amberlyst 15, can enhance the reaction rate and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-Cyclohexene-1-acetic acid, 1-keto-, ethyl ester.
Reduction: Formation of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl alcohol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for polymers.
Mécanisme D'action
The mechanism of action of 2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active acid form, which can interact with cellular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, methyl ester
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, propyl ester
- 2-Cyclohexene-1-acetic acid, 1-hydroxy-, butyl ester
Uniqueness
2-Cyclohexene-1-acetic acid, 1-hydroxy-, ethyl ester, (S)- is unique due to its specific stereochemistry and the presence of both a hydroxyl group and an ester group.
Propriétés
Numéro CAS |
185613-09-6 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
ethyl 2-[(1S)-1-hydroxycyclohex-2-en-1-yl]acetate |
InChI |
InChI=1S/C10H16O3/c1-2-13-9(11)8-10(12)6-4-3-5-7-10/h4,6,12H,2-3,5,7-8H2,1H3/t10-/m0/s1 |
Clé InChI |
MZHSDNVNWQVFMZ-JTQLQIEISA-N |
SMILES isomérique |
CCOC(=O)C[C@]1(CCCC=C1)O |
SMILES canonique |
CCOC(=O)CC1(CCCC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




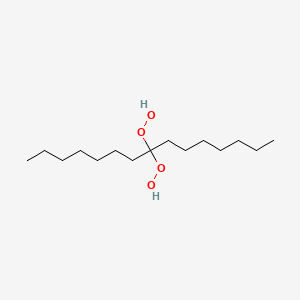

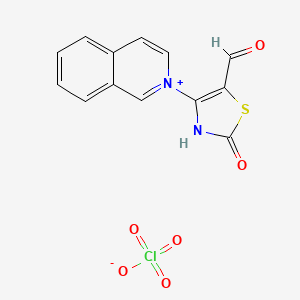
![4-{[(2R)-Octan-2-yl]oxy}phenyl 4-isocyanobenzoate](/img/structure/B12570978.png)
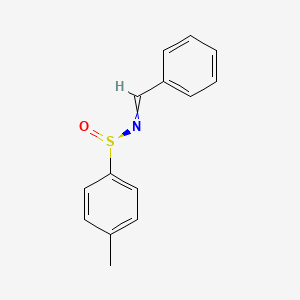
![1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine](/img/structure/B12570992.png)
![3-[4-(furan-2-carbonyl)piperazin-1-yl]-1H-pyridazin-6-one](/img/structure/B12570996.png)
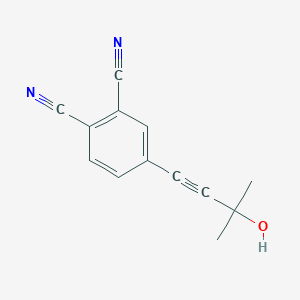
![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-](/img/structure/B12571018.png)
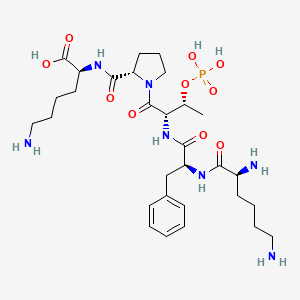
![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12571036.png)
